![molecular formula C9H9FO5S B2644707 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid CAS No. 2137569-56-1](/img/structure/B2644707.png)
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
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Overview
Description
“2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 2137569-56-1 . It has a molecular weight of 248.23 and its IUPAC name is 2-(5-(fluorosulfonyl)-2-methoxyphenyl)acetic acid .
Molecular Structure Analysis
The Inchi Code of the compound is 1S/C9H9FO5S/c1-15-8-3-2-7 (16 (10,13)14)4-6 (8)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 248.23 . The compound is sensitive to moisture .Scientific Research Applications
1. Chiral Shift Reagent for Stereochemical Analysis
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (FSMAA) can be useful in stereochemical analysis. For instance, (S)-α-methoxyphenyl acetic acid, a similar compound, has been employed as a chiral 1H NMR shift reagent for analyzing the stereochemistry of sulfoxides, determining both their enantiomeric purity and absolute configuration (Buist, Marecak, Holland, & Brown, 1995).
2. Fluorescent Labeling Reagent
FSMAA derivatives have potential applications as fluorescent labeling reagents. A study on 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrated its application in biomedical analysis due to its strong fluorescence in a wide pH range and stability against light and heat (Hirano et al., 2004).
3. Synthesis of Protected Glycosyl Donor
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group, which has structural similarity to FSMAA, was designed and used for protecting hydroxyl groups in carbohydrate chemistry. This group proved to be stable under acidic conditions and cleavable under mild basic conditions, making it suitable for synthesizing complex carbohydrates (Spjut, Qian, & Elofsson, 2010).
4. Structural Analysis
Compounds similar to FSMAA, like DL-4-Hydroxy-3-methoxymandelic Acid, have been structurally analyzed, showing a perpendicular orientation of the acetic acid side chain to the phenyl ring. Such structural analyses can inform the understanding of molecular interactions and design of related compounds (Okabe, Suga, & Kohyama, 1995).
5. Analyzing Degradation Mechanisms
FSMAA-related compounds, such as [(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, have been studied for their degradation mechanisms in various pH environments. Understanding these mechanisms is crucial for developing stable pharmaceuticals and chemicals (Pretzer & Repta, 1987).
Safety and Hazards
properties
IUPAC Name |
2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFSLBNPROVCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | |
CAS RN |
2137569-56-1 |
Source
|
Record name | 2-[5-(fluorosulfonyl)-2-methoxyphenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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